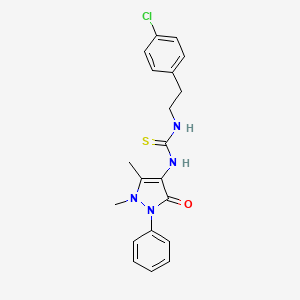

4-((((2-(4-Chlorophenyl)ethyl)amino)thioxomethyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-((((2-(4-Chlorophenyl)ethyl)amino)thioxomethyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one is a useful research compound. Its molecular formula is C20H21ClN4OS and its molecular weight is 400.93. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 4-((((2-(4-Chlorophenyl)ethyl)amino)thioxomethyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one is a complex organic molecule that has garnered attention for its potential biological activities. With a molecular formula of C20H21ClN4OS and a molecular weight of 400.93 g/mol, this compound incorporates various functional groups that may contribute to its pharmacological properties.

Chemical Structure

The structural formula of the compound can be represented as follows:

Biological Activity Overview

Research indicates that compounds similar to this pyrazolinone derivative exhibit a variety of biological activities, including:

- Antioxidant Properties : Similar compounds have shown the ability to scavenge free radicals, potentially offering neuroprotective effects. For instance, edaravone (a related pyrazolinone) is known for its strong free radical scavenging ability and has been used in treating acute brain infarction and myocardial injury .

- Anticancer Activity : Some pyrazolinone derivatives have demonstrated inhibitory effects on tumor growth and metastasis. The mechanism often involves modulation of signaling pathways related to apoptosis and cell proliferation .

- Anti-inflammatory Effects : The thioxomethyl group in the compound may contribute to anti-inflammatory activity by inhibiting pro-inflammatory mediators. This has been observed in related compounds that target cyclooxygenase (COX) pathways .

Case Studies

Several studies have explored the biological activity of pyrazolinone derivatives:

- Neuroprotection : A study highlighted the neuroprotective effects of edaravone, showing significant improvement in endothelial function through the reduction of reactive oxygen species (ROS) . This suggests that similar compounds may possess comparable protective mechanisms.

- Cancer Research : Research has indicated that certain pyrazolinones can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For example, one study reported that a specific pyrazolinone derivative inhibited cell growth in human breast cancer cells by modulating apoptotic pathways .

- Inflammation Models : In models of acute inflammation, compounds with similar structures have been shown to reduce edema and inflammatory markers significantly. This suggests potential therapeutic applications in inflammatory diseases .

Data Table: Biological Activities of Related Compounds

Aplicaciones Científicas De Investigación

Anticancer Properties

Research indicates that compounds related to 4-((((2-(4-Chlorophenyl)ethyl)amino)thioxomethyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one exhibit significant anticancer activity. For instance:

- A study highlighted the effectiveness of similar thioxomethyl derivatives in inhibiting glioma growth by targeting key oncogenic pathways such as AKT signaling. The compound demonstrated low cytotoxicity towards non-cancerous cells while effectively inducing cell death in glioma cells .

Kinase Inhibition

The compound has shown promise as a kinase inhibitor. It was evaluated against a panel of purified kinases, revealing low micromolar activity against AKT2/PKBβ, an important target in cancer therapy due to its role in tumor progression and malignancy .

Neurological Disorders

Given its mechanism of action involving kinase inhibition, there is potential for this compound in treating neurological disorders, particularly those involving aberrant kinase signaling pathways. Its ability to selectively target cancer cells while sparing normal cells makes it a candidate for further development in neuro-oncology .

Case Studies and Research Findings

Análisis De Reacciones Químicas

Reactivity of the Thiourea Moiety

The thiourea (-NH-CS-NH-) group is highly reactive and participates in:

Cyclization Reactions

-

Reaction with α,β-unsaturated carbonyl compounds forms thiazolidinone derivatives (Table 1) .

-

Phosphorylation : Reaction with diethyl phosphite yields thiophosphorylated derivatives under anhydrous conditions .

Table 1: Cyclization Reactions

| Reactant | Product | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| Diethyl phosphite | Thiophosphorylated pyrazolinone | Toluene, reflux, 4–6 hrs | 65–78 | |

| Malononitrile | Pyrano[2,3-c]pyrazole hybrids | DABCO, ethanol, RT | 70–85 |

Nucleophilic Substitution

-

The sulfur atom in the thiourea group acts as a nucleophile, reacting with alkyl halides to form thioether derivatives .

Reactivity of the Pyrazolinone Ring

The pyrazolinone core undergoes reactions at its carbonyl and nitrogen sites:

Aldol Condensation

-

Reaction with aromatic aldehydes (e.g., 4-fluorobenzaldehyde) forms Schiff bases via imine linkage (C=N) .

Table 2: Aldol Condensation Reactions

| Aldehyde | Catalyst | Solvent | Time (hrs) | Yield (%) | Source |

|---|---|---|---|---|---|

| 4-Chlorobenzaldehyde | DABCO | Ethanol | 0.5 | 82 | |

| 4-Bromobenzaldehyde | None | Acetic acid | 24 | 68 |

Ring-Opening Reactions

Multi-Component Reactions (MCRs)

The compound participates in MCRs to form complex heterocycles:

-

Pyrano[2,3-c]pyrazoles : Reaction with aldehydes and malononitrile in ethanol catalyzed by DABCO produces fused pyrano-pyrazole systems (Table 3) .

Table 3: Multi-Component Reactions

| Components | Catalyst | Product | Yield (%) | Source |

|---|---|---|---|---|

| Aldehyde + Malononitrile | DABCO | 6-Amino-pyrano[2,3-c]pyrazole | 85 | |

| Acetylenedicarboxylate | DABCO | Phosphonated pyrazolinone | 78 |

Thermal and Stability Data

Mechanistic Insights

Propiedades

IUPAC Name |

1-[2-(4-chlorophenyl)ethyl]-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN4OS/c1-14-18(19(26)25(24(14)2)17-6-4-3-5-7-17)23-20(27)22-13-12-15-8-10-16(21)11-9-15/h3-11H,12-13H2,1-2H3,(H2,22,23,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAAIDNNHDQHRFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NCCC3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.